Meta-Acetyl Substitution Confers a Distinct Hydrogen-Bond Acceptor Profile Absent in Unsubstituted Phenyl and Para-Ethoxy Analogs
The target compound contains a 3-acetylphenylsulfonyl moiety that provides a hydrogen-bond-accepting carbonyl (C=O) at the meta position of the phenyl ring. This feature is absent in the closest commercially available analog, 1-(benzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS 2034247-06-6), which bears an unsubstituted phenyl ring with no H-bond acceptor functionality [1]. The 4-ethoxyphenyl analog (CAS 2320464-49-9) contains an ethoxy oxygen at the para position, creating a different H-bond acceptor vector orientation (para vs. meta) and electronic character (ether oxygen vs. carbonyl oxygen). In fragment-based drug design, the carbonyl oxygen of acetyl groups participates in energetically favorable hydrogen bonds with protein backbone NH groups and side-chain donors (e.g., Ser, Thr, Tyr), with typical interaction energies ranging from −2.5 to −6.0 kcal/mol depending on geometry, whereas ether oxygens show weaker acceptor propensity [2].
| Evidence Dimension | Hydrogen-bond acceptor count and type at aryl sulfonyl position |
|---|---|
| Target Compound Data | 1 meta-acetyl carbonyl H-bond acceptor (C=O); total H-bond acceptors = 8; TPSA = 72.1 Ų [1] |
| Comparator Or Baseline | CAS 2034247-06-6: 0 aryl H-bond acceptors, TPSA = 55.4 Ų; CAS 2320464-49-9: 1 para-ethoxy H-bond acceptor, TPSA = 64.2 Ų (computed) |
| Quantified Difference | Target compound adds 1 meta-carbonyl H-bond acceptor vs. unsubstituted analog; TPSA increase of +16.7 Ų vs. unsubstituted and +7.9 Ų vs. para-ethoxy analog |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs TPSA); carbonyl H-bond acceptor capacity based on established medicinal chemistry parameters [2] |
Why This Matters
The presence and position of hydrogen-bond acceptors on the aryl ring directly modulate target protein binding complementarity, solubility, and permeability balance—key parameters for selecting the appropriate analog for a given screening or lead optimization campaign.
- [1] PubChem Compound Summary for CID 121175574. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Bissantz C, Kuhn B, Stahl M. A medicinal chemist's guide to molecular interactions. J Med Chem. 2010;53(14):5061-5084. doi:10.1021/jm100112j View Source
